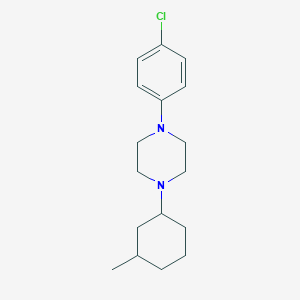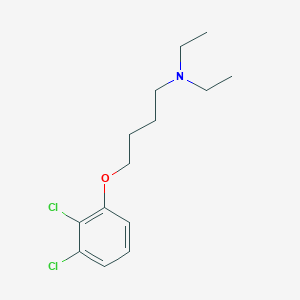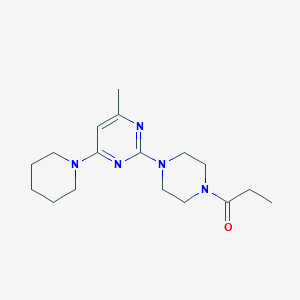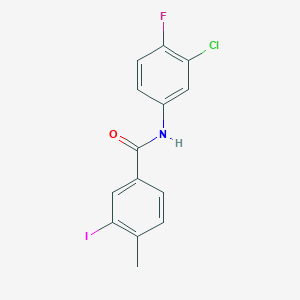
1-(4-chlorophenyl)-4-(3-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(3-methylcyclohexyl)piperazine (known as MeOPP) is a psychoactive drug that belongs to the family of piperazine derivatives. MeOPP has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. In
Mécanisme D'action
The exact mechanism of action of MeOPP is not yet fully understood. However, it is believed to act on the central nervous system by binding to serotonin and dopamine receptors. MeOPP has been found to increase the release of serotonin and dopamine, which are neurotransmitters responsible for regulating mood, emotion, and cognition.
Biochemical and Physiological Effects:
MeOPP has been shown to have a significant impact on various biochemical and physiological processes. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the growth and survival of neurons. MeOPP has also been found to reduce the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
MeOPP has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. MeOPP also exhibits a high degree of selectivity for serotonin and dopamine receptors, which makes it a valuable tool for studying the effects of these neurotransmitters. However, MeOPP has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to maintain stable concentrations in vitro. MeOPP is also highly lipophilic, which can affect its solubility and distribution in the body.
Orientations Futures
There are several future directions for MeOPP research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MeOPP has been found to exhibit neuroprotective properties, which could be beneficial in slowing down the progression of these diseases. Another area of interest is its potential use as an antidepressant and anxiolytic agent. MeOPP has been found to exhibit similar effects as traditional antidepressants and anxiolytics but with fewer side effects. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of MeOPP.
Conclusion:
In conclusion, MeOPP is a psychoactive drug that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. It can be synthesized through a simple and efficient method and has been found to exhibit antidepressant, anxiolytic, and analgesic properties. MeOPP has also shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Future research is needed to fully understand the mechanism of action and potential therapeutic applications of MeOPP.
Méthodes De Synthèse
MeOPP can be synthesized through a simple and efficient method. The synthesis process involves the reaction of 1-(4-chlorophenyl)piperazine with 3-methylcyclohexylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure MeOPP.
Applications De Recherche Scientifique
MeOPP has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit antidepressant, anxiolytic, and analgesic properties. MeOPP has also shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c1-14-3-2-4-17(13-14)20-11-9-19(10-12-20)16-7-5-15(18)6-8-16/h5-8,14,17H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKABKZGYLPYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(3-methylcyclohexyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7'-amino-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5121449.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)

![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)
![2-(4-chlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5121492.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)

![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)
![N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5121518.png)
![4,4'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[1-(4-fluorophenyl)-1-butanone]](/img/structure/B5121532.png)
